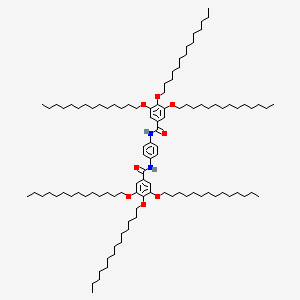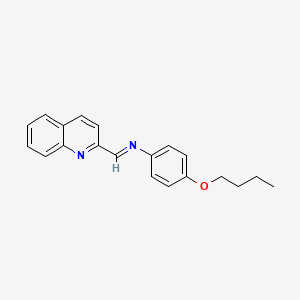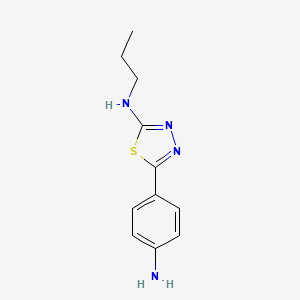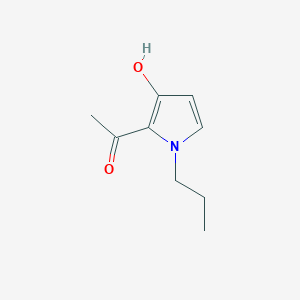![molecular formula C8H15N3O B12902729 2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 143314-24-3](/img/structure/B12902729.png)
2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Dimethylamino)ethyl)-3-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that features a pyrazolone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a dimethylamino group and a pyrazolone ring imparts unique chemical properties to this molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)ethyl)-3-methyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3-methyl-1H-pyrazol-5(4H)-one with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-(2-(Dimethylamino)ethyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the pyrazolone ring.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkoxides, organic solvents, and bases.
Major Products Formed:
Oxidation: N-oxides of the pyrazolone ring.
Reduction: Reduced forms of the pyrazolone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-(Dimethylamino)ethyl)-3-methyl-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(2-(Dimethylamino)ethyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the pyrazolone ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
2-(Dimethylamino)ethyl methacrylate: Shares the dimethylaminoethyl group but has a different core structure.
Dimethylaminoethyl acrylate: Similar functional groups but different chemical properties due to the acrylate moiety.
N,N-Dimethylaminoethyl chloride: A simpler structure with similar reactivity due to the dimethylaminoethyl group.
Uniqueness: 1-(2-(Dimethylamino)ethyl)-3-methyl-1H-pyrazol-5(4H)-one is unique due to the combination of the pyrazolone ring and the dimethylaminoethyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
特性
CAS番号 |
143314-24-3 |
|---|---|
分子式 |
C8H15N3O |
分子量 |
169.22 g/mol |
IUPAC名 |
2-[2-(dimethylamino)ethyl]-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C8H15N3O/c1-7-6-8(12)11(9-7)5-4-10(2)3/h4-6H2,1-3H3 |
InChIキー |
RNNMOFMFZDKTTH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)


methanol](/img/structure/B12902656.png)



![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12902674.png)





![4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12902722.png)
